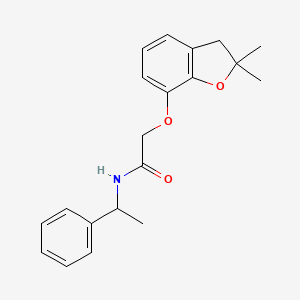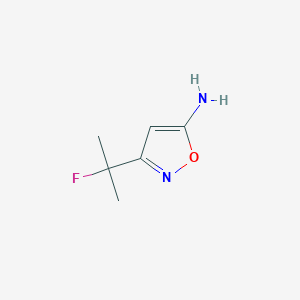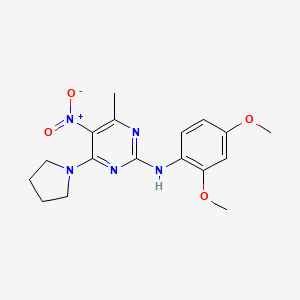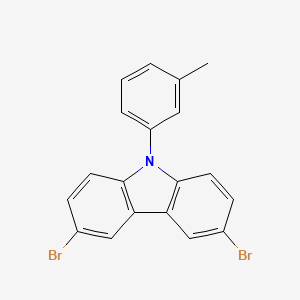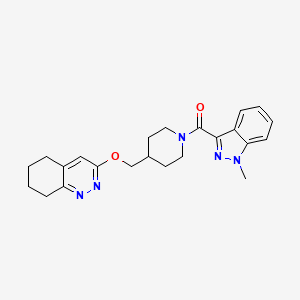
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H21N5O3S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polypharmacological Approach and CNS Disorders
N-alkylation of sulfonamide moiety in arylsulfonamide derivatives has shown potential in designing selective 5-HT7 receptor ligands or multifunctional agents. This approach facilitates the treatment of complex diseases by extending a polypharmacological strategy. Notably, specific N-alkylated arylsulfonamides have demonstrated potent and selective antagonistic properties towards the 5-HT7 receptor, indicating promising antidepressant-like and pro-cognitive properties. This supports further exploration into the therapeutic potential of such compounds for treating central nervous system (CNS) disorders (Canale et al., 2016).
Herbicidal Activity
The compound N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, among others within the triazolopyrimidine sulfonanilide class, has been identified for its significant herbicidal activity. These compounds, by inhibiting acetohydroxyacid synthase, offer a new direction for developing herbicides with high activity levels and faster degradation rates in soil, demonstrating effective post-emergent herbicidal activity against broad-leaf weeds and safety to crops like rice, maize, and wheat (Chen et al., 2009).
Polymorphism Control in Drug Development
Controlling polymorphism is critical in drug development for ensuring consistent drug delivery and stability. Studies on ASP3026, a compound structurally related to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide, highlight the significance of selecting the most stable polymorph for solid formulations. Temperature-dependent variations in solution structures before nucleation have been crucial for the selective crystallization of desired polymorphs, showcasing the intricate relationship between crystallization conditions and polymorph stability (Takeguchi et al., 2015).
Serotonin Receptor Imaging
Research on 18F-Mefway, a PET imaging agent, in comparison to 18F-FCWAY for quantifying 5-HT1A receptors in humans, underscores the potential of substituted piperazine compounds in improving imaging techniques. While 18F-Mefway demonstrated lower distribution volume ratios and greater overestimation bias than 18F-FCWAY, its resistance to in vivo defluorination highlights the advantage of certain chemical modifications in enhancing imaging quality and reducing the need for defluorination inhibitors (Choi et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .
Mode of Action
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide: interacts with PRC2 by inhibiting its catalytic engine, EZH2 . This inhibition disrupts the ability of PRC2 to install methylation marks on histone 3, thereby affecting transcriptional silencing .
Biochemical Pathways
The inhibition of EZH2 by N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide affects the biochemical pathway of transcriptional silencing . This disruption can lead to changes in gene expression, potentially reversing the dysregulation associated with certain malignancies .
Pharmacokinetics
The pharmacokinetic properties of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide It is known that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid .
Result of Action
The molecular and cellular effects of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide ’s action include changes in gene expression due to the disruption of transcriptional silencing . This can potentially lead to the reversal of dysregulation associated with certain malignancies .
Propiedades
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-21-13-16-11(9-14-22(19,20)10-5-6-10)15-12(17-13)18-7-3-2-4-8-18/h10,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPXNDUVXCQAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


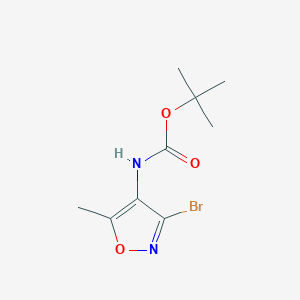
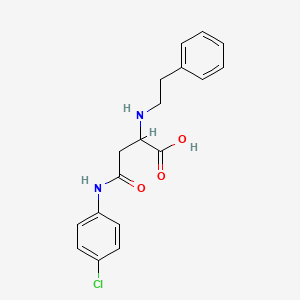
![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)
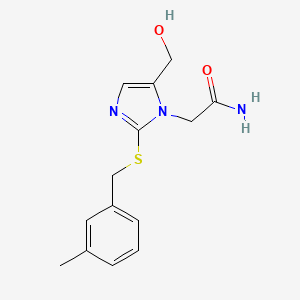
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)
![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2711720.png)
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2711726.png)
